molecular formula C8H16N2O2 B2626600 tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate CAS No. 265988-00-9

tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate

Cat. No. B2626600
CAS RN: 265988-00-9
M. Wt: 172.228
InChI Key: XDHLWTHTPXBYLH-NTSWFWBYSA-N
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Description

“tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is a synthetic compound with the CAS Number: 365998-36-3 and a molecular weight of 285.39 . It has a linear formula of C14H27N3O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, sealed in dry, at 2-8 degrees Celsius .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis, particularly in the pharmaceutical industry, where they are used to introduce the aniline functionality into complex molecules .

Synthesis of Tetrasubstituted Pyrroles

It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in medicinal chemistry due to their presence in many biologically active natural products and pharmaceuticals .

HPLC Analysis

tert-Butyl carbamate can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . This makes it a useful compound in analytical chemistry.

Inhibitor of LSD1 Enzyme

tert-Butyl N- [ (1R,2S)-2-sulfamoylcyclohexyl]carbamate is a selective, orally bioavailable inhibitor of the lysine-specific demethylase (LSD1) enzyme. LSD1 acts as a histone demethylase, which has been linked to the progression of multiple cancer types, including leukemia, breast, and small cell lung cancer.

Cancer Therapeutics

Given its role as an LSD1 inhibitor, this compound has demonstrated potential in several scientific applications, including cancer therapeutics. It could potentially be used in the treatment of various types of cancer, including leukemia, breast cancer, and small cell lung cancer.

Epigenetic Research

As an LSD1 inhibitor, this compound can also be used in epigenetic research. LSD1 is a key enzyme involved in the regulation of gene expression through the modification of histones, proteins that package and order the DNA into structural units called nucleosomes. By inhibiting LSD1, researchers can study the effects of these modifications on gene expression and cellular function.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray .

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLWTHTPXBYLH-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate

CAS RN

265988-00-9
Record name rac-tert-butyl N-[(1R,2S)-2-aminocyclopropyl]carbamate
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